molecular formula C8H10N4O4 B2868676 (7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate CAS No. 1638221-41-6

(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate

Cat. No. B2868676
CAS RN: 1638221-41-6
M. Wt: 226.192
InChI Key: HXGPCHUTUQPDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate” is a chemical compound with the molecular formula C6H6N4O . It is also known by other names such as 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 7-Hydroxy-5-methyl-1,3,4-triazaindolizine, and 4-Hydroxy-6-methyl-1,3,3a,7-tetraazaindene . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cc(O)n2ncnc2n1 . The InChI key for this compound is ZUIVNYGZFPOXFW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 280-283 °C . Its purity, as determined by neutralization titration, is a minimum of 98.0% .

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3.H2O/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15;/h2H,3H2,1H3,(H,14,15)(H,9,10,11);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNLLHRCYBOTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate

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